

# PNU-100440: A Technical Overview of a Key Linezolid Impurity

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## Compound of Interest

Compound Name: PNU-100440

Cat. No.: B1678915

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## Introduction

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria. As with any pharmaceutical agent, ensuring the purity and safety of the final drug product is paramount. This involves the identification, characterization, and control of impurities that may arise during synthesis or degradation. One such impurity of interest is **PNU-100440**. This technical guide provides a comprehensive overview of the current scientific understanding of **PNU-100440**, focusing on its identity, potential formation, and analytical considerations.

## Chemical Identity of PNU-100440

A clear understanding of the chemical structure of an impurity is the foundation for its study and control.

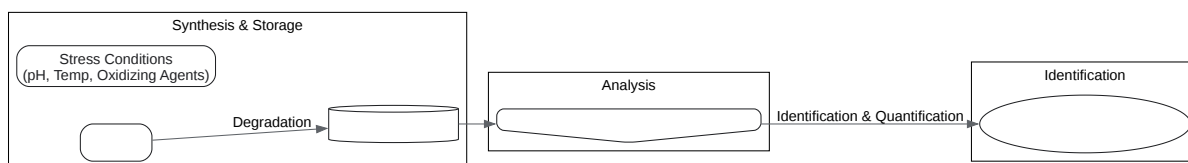
Identifier	Value	Source
Chemical Name	(5R)-3-(3-Fluoro-4-(4-morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one	N/A
CAS Number	168828-82-8	N/A
Molecular Formula	C <sub>14</sub> H <sub>17</sub> FN <sub>2</sub> O <sub>4</sub>	N/A
Molecular Weight	296.29 g/mol	N/A

## Formation Pathways of PNU-100440

Understanding the potential routes of formation for **PNU-100440** is crucial for developing control strategies during the manufacturing and storage of linezolid. While specific studies detailing the precise mechanisms and kinetics of **PNU-100440** formation are not extensively available in the public domain, it is identified as both an intermediate in the synthesis of linezolid dimers and a potential metabolite.<sup>[1][2]</sup>

A plausible pathway for the formation of **PNU-100440** involves the hydrolysis of the acetamidomethyl group at the C-5 position of the oxazolidinone ring of linezolid. This could potentially occur under certain pH and temperature conditions during synthesis, formulation, or storage.

Below is a conceptual workflow for investigating the formation of **PNU-100440**.



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Conceptual workflow for the investigation of **PNU-100440** formation.

## Analytical Methodologies

The detection and quantification of impurities like **PNU-100440** require robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for such analyses due to its high resolution and specificity.

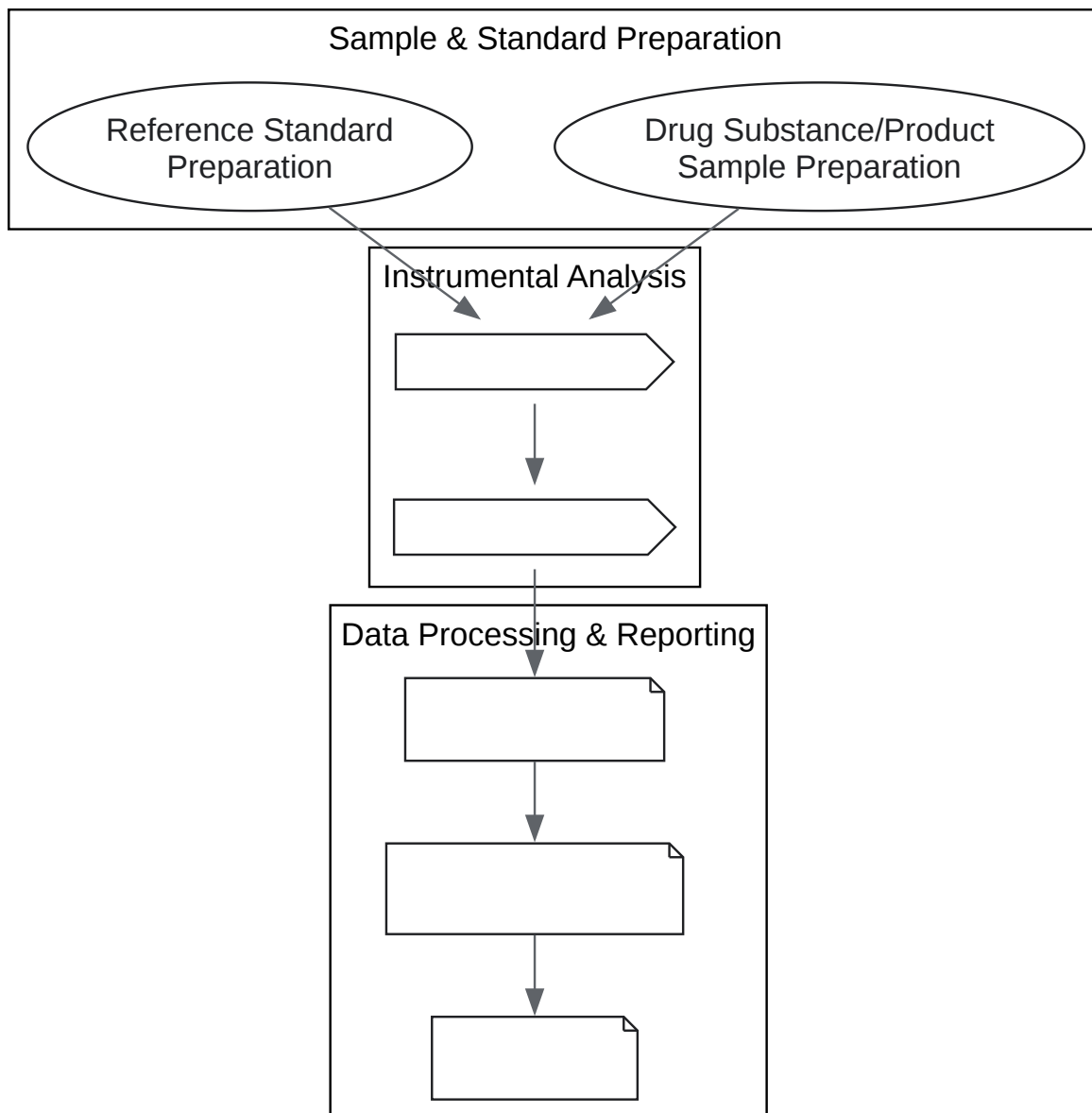
## General Experimental Protocol: HPLC-MS/MS for Impurity Profiling

While a specific validated method for **PNU-100440** is not publicly detailed, a general approach for the analysis of linezolid and its impurities would involve the following steps:

- Standard Preparation:
  - Accurately weigh and dissolve reference standards of linezolid and any available impurities (including **PNU-100440**) in a suitable diluent (e.g., acetonitrile:water mixture) to prepare stock solutions.
  - Perform serial dilutions to create a series of calibration standards and quality control samples.
- Sample Preparation:
  - Accurately weigh the linezolid drug substance or dissolve the drug product in the diluent to achieve a known concentration.
  - Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
- Chromatographic Conditions (Illustrative):
  - Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is commonly used for the separation of linezolid and its related substances.

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
- Injection Volume: A small, precise volume (e.g., 5-10 µL) is injected.
- Mass Spectrometric Detection (Illustrative):
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for linezolid and its analogues.
  - Detection Mode: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
  - MRM Transitions: Specific precursor-to-product ion transitions for linezolid and **PNU-100440** would need to be determined by infusing the individual standards into the mass spectrometer.
- Data Analysis:
  - The concentration of **PNU-100440** in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the reference standards.

The following diagram illustrates a typical analytical workflow for impurity quantification.



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General analytical workflow for impurity quantification by HPLC-MS/MS.

## Toxicological Assessment

A critical aspect of managing any drug impurity is understanding its toxicological profile. At present, there is a lack of publicly available toxicological data specifically for **PNU-100440**. In the absence of direct data, preliminary risk assessments can be conducted using in silico

(computational) toxicology tools to predict potential liabilities such as mutagenicity. However, for a comprehensive safety evaluation, in vitro and in vivo toxicological studies would be necessary. These studies would typically assess cytotoxicity, genotoxicity, and other relevant endpoints.

## Conclusion

**PNU-100440** is a recognized impurity and potential metabolite of the antibiotic linezolid. While its basic chemical identity is established, detailed public information regarding its specific formation pathways, validated analytical methods for its quantification, and its toxicological profile remains limited. For drug development professionals, the control of such impurities is a critical component of ensuring the safety and efficacy of the final pharmaceutical product. Further research into the synthesis, forced degradation behavior, and biological activity of **PNU-100440** is warranted to build a more complete understanding of its impact on the quality of linezolid. The development and validation of specific and sensitive analytical methods are essential for the routine monitoring and control of this impurity in linezolid drug substance and drug products.

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## References

- 1. PNU-100440 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
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